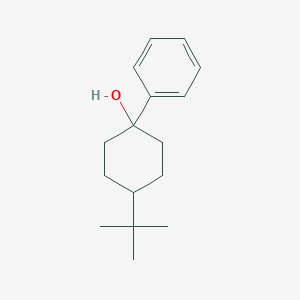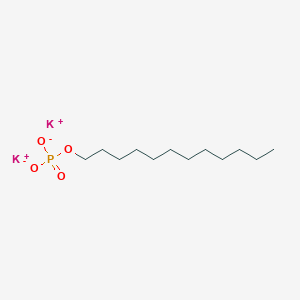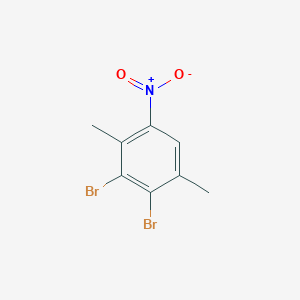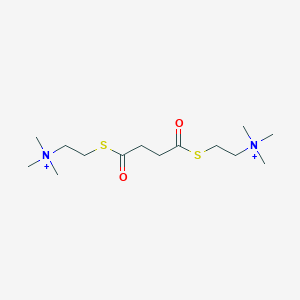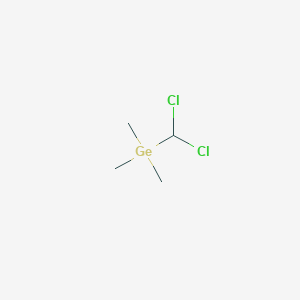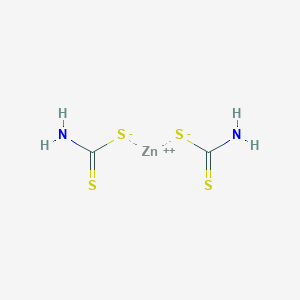
ZINC dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc dithiocarbamate (ZDC) is a compound that is widely used in the field of chemistry due to its unique properties. It is a type of coordination compound that contains a zinc ion and a dithiocarbamate ligand. The compound is synthesized using various methods and has been extensively researched for its scientific applications.
Aplicaciones Científicas De Investigación
ZINC dithiocarbamate has been extensively researched for its scientific applications. It is widely used as a curing agent in the rubber industry due to its ability to crosslink rubber molecules. It is also used as a stabilizer in PVC and other polymers. ZINC dithiocarbamate has been shown to have antifungal and antibacterial properties and is used as a preservative in the food industry. In addition, ZINC dithiocarbamate has been studied for its potential use as a catalyst in various chemical reactions.
Mecanismo De Acción
ZINC dithiocarbamate works by coordinating with metal ions in the system and forming complexes. These complexes can then interact with other molecules, leading to various chemical reactions. In the rubber industry, ZINC dithiocarbamate acts as a curing agent by crosslinking rubber molecules through the formation of coordination bonds. In the food industry, ZINC dithiocarbamate acts as a preservative by interacting with metal ions in the food and preventing the growth of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
ZINC dithiocarbamate has been shown to have potential biochemical and physiological effects. Studies have shown that ZINC dithiocarbamate can induce oxidative stress in cells, leading to cell death. ZINC dithiocarbamate has also been shown to have potential neurotoxic effects and can affect the immune system. However, more research is needed to fully understand the biochemical and physiological effects of ZINC dithiocarbamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ZINC dithiocarbamate has several advantages and limitations for lab experiments. One advantage is its ability to form stable complexes with metal ions, making it useful in various chemical reactions. However, ZINC dithiocarbamate can also be toxic to cells and organisms, making it important to use caution when handling the compound. In addition, ZINC dithiocarbamate can be difficult to work with due to its insolubility in water.
Direcciones Futuras
There are several future directions for research on ZINC dithiocarbamate. One area of research is the potential use of ZINC dithiocarbamate as a catalyst in various chemical reactions. Another area of research is the potential use of ZINC dithiocarbamate as a preservative in the food industry. Additionally, more research is needed to fully understand the biochemical and physiological effects of ZINC dithiocarbamate and its potential use in medicine.
Conclusion
In conclusion, ZINC dithiocarbamate is a compound that has been extensively researched for its scientific applications. It is synthesized using various methods and has been shown to have potential uses in the rubber, PVC, food, and chemical industries. ZINC dithiocarbamate works by coordinating with metal ions and forming complexes, leading to various chemical reactions. While ZINC dithiocarbamate has several advantages for lab experiments, it is important to use caution when handling the compound due to its potential toxicity. There are several future directions for research on ZINC dithiocarbamate, including its potential use as a catalyst and preservative, as well as its potential use in medicine.
Métodos De Síntesis
ZINC dithiocarbamate can be synthesized using various methods, including the reaction of zinc oxide or zinc chloride with a dithiocarbamate ligand. The most common method is the reaction of zinc oxide with carbon disulfide and a secondary amine, such as diethanolamine. The resulting product is then treated with hydrochloric acid to obtain ZINC dithiocarbamate. Other methods include the reaction of zinc chloride with a dithiocarbamate ligand in the presence of a base, such as sodium hydroxide.
Propiedades
Número CAS |
18984-88-8 |
|---|---|
Nombre del producto |
ZINC dithiocarbamate |
Fórmula molecular |
C2H4N2S4Zn |
Peso molecular |
249.7 g/mol |
Nombre IUPAC |
zinc;dicarbamodithioate |
InChI |
InChI=1S/2CH3NS2.Zn/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |
Clave InChI |
MBBWTVUFIXOUBE-UHFFFAOYSA-L |
SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
SMILES canónico |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
Sinónimos |
Zinc dithiocarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
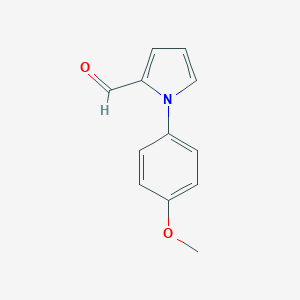
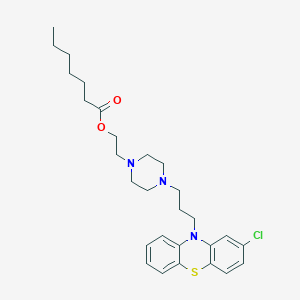
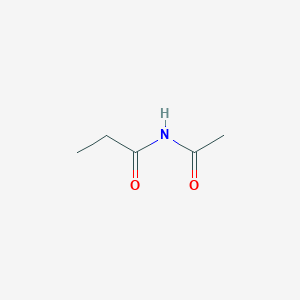
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

